Lupinine, acrylate (ester) Lupinine, acrylate (ester) Lupinine, acrylate (ester) is a Drug / Therapeutic Agent.
Brand Name: Vulcanchem
CAS No.: 60537-74-8
VCID: VC0533841
InChI: InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2/t11-,12+/m0/s1
SMILES: C=CC(=O)OCC1CCCN2C1CCCC2
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

Lupinine, acrylate (ester)

CAS No.: 60537-74-8

Cat. No.: VC0533841

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lupinine, acrylate (ester) - 60537-74-8

Specification

CAS No. 60537-74-8
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl prop-2-enoate
Standard InChI InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2/t11-,12+/m0/s1
Standard InChI Key AFHWXJWAWBDGFQ-RYUDHWBXSA-N
Isomeric SMILES C=CC(=O)OC[C@@H]1CCCN2[C@@H]1CCCC2
SMILES C=CC(=O)OCC1CCCN2C1CCCC2
Canonical SMILES C=CC(=O)OCC1CCCN2C1CCCC2
Appearance Solid powder

Introduction

Structural and Chemical Properties

Molecular Architecture

Lupinine acrylate (ester) is characterized by a quinolizidine backbone—a bicyclic structure comprising a piperidine ring fused to a pyrrolidine ring—substituted with an acrylate ester group at the C1 position. The stereochemistry of the parent lupinine molecule is retained, with the hydroxyl group of lupinine replaced by an acrylate moiety via esterification . The SMILES notation C(OC(C=C)=O)[C@H]1[C@@]2(N(CCC1)CCCC2)[H]\text{C(OC(C=C)=O)[C@H]1[C@@]2(N(CCC1)CCCC2)[H]} confirms the (1R,9aR) configuration, critical for its interactions in biological systems .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight223.31 g/mol
Melting PointNot reported (parent lupinine: 62–65°C)
Boiling PointNot reported (parent lupinine: 270°C)
SolubilitySoluble in organic solvents (e.g., chloroform, ethanol)
Storage Conditions-20°C in sealed containers

The acrylate group introduces increased lipophilicity compared to lupinine, potentially improving membrane permeability . The ester linkage also renders the compound susceptible to hydrolysis under acidic or enzymatic conditions, a property exploitable in prodrug designs .

Synthesis and Manufacturing

Synthetic Routes from Lupinine

The synthesis of lupinine acrylate (ester) typically begins with lupinine, isolated from Lupinus species. Esterification involves reacting lupinine with acryloyl chloride or acrylic acid derivatives under basic conditions. For example:

Lupinine + Acryloyl ChlorideBase (e.g., Et3N)Lupinine Acrylate (Ester) + HCl\text{Lupinine + Acryloyl Chloride} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{Lupinine Acrylate (Ester) + HCl}

This method mirrors general esterification protocols for alkaloids, preserving the stereochemical integrity of the quinolizidine core .

De Novo Synthesis via [3+3] Annulation

An alternative route, avoiding natural extraction, employs a 10-step synthesis starting from 5-amino-1-pentanol :

  • Formation of α-Sulfonylacetamide Derivative: 5-Amino-1-pentanol is converted to 1-(5-hydroxypentyl)-2-(4-methylphenylsulfonyl)acetamide.

  • [3+3] Cyclization: Reaction with methyl acrylate under acid catalysis yields a glutarimide intermediate.

  • Cyclization and Reduction: Acid-catalyzed cyclization forms the quinolizidine skeleton, followed by reduction to yield lupinine.

  • Esterification: Final step introduces the acrylate group .

Therapeutic Applications

Comparative Bioactivity

While lupinine itself demonstrates moderate toxicity (LD50_{50} in guinea pigs: 28 mg/kg intraperitoneal), the acrylate derivative’s safety profile remains unstudied . Structural modifications could alter pharmacokinetics, necessitating further toxicological evaluations.

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band near 1801 cm1^{-1} corresponds to the ester carbonyl group, distinguishing it from the hydroxyl group in lupinine .

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals include a singlet for the acrylate vinyl protons (δ\delta 5.8–6.5 ppm) and multiplet signals for the quinolizidine protons (δ\delta 1.2–3.0 ppm) .

Stability and Degradation

The compound is stable at -20°C for up to three years but undergoes hydrolysis in aqueous solutions, yielding lupinine and acrylic acid . This degradation pathway must be controlled in formulation development.

Industrial and Research Applications

Pharmaceutical Development

As a therapeutic agent, lupinine acrylate (ester) is explored for:

  • Prodrug Designs: Ester hydrolysis could enable controlled release of lupinine or acrylic acid derivatives.

  • Anticancer Agents: Acrylate moieties are known to interact with cellular thiols, suggesting potential cytotoxicity .

Chemical Intermediate

The acrylate group serves as a handle for further functionalization, enabling conjugation to polymers or other bioactive molecules .

Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Studies: No data exist on the compound’s interaction with specific enzymes or receptors.

  • Clinical Data: Absence of in vivo studies limits translational potential.

Synthetic Optimization

Improving the 10-step synthesis’s efficiency and yield is critical for large-scale production. Catalytic asymmetric methods could enhance stereocontrol .

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